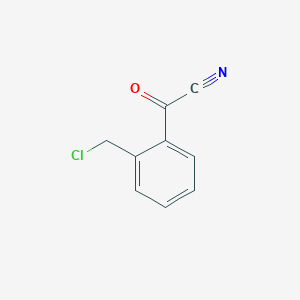
2-(Chloromethyl)benzoyl cyanide
Descripción general
Descripción
2-(Chloromethyl)benzoyl cyanide is a chemical compound with the molecular formula C9H6ClNO and a molecular weight of 179.60 . It is used for laboratory research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Chemical Reactions Analysis
While specific reactions involving this compound are not detailed in the search results, reactions at the benzylic position are significant for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Safety and Hazards
2-(Chloromethyl)benzoyl cyanide is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to handle this compound with protective gloves, protective clothing, and eye protection, and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) has been introduced as a potential alternative compound to acetylsalicylic acid (ASA) . Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for new drug development .
Propiedades
Número CAS |
155380-13-5 |
|---|---|
Fórmula molecular |
C11H11ClNO3- |
Peso molecular |
240.66 g/mol |
Nombre IUPAC |
2-[2-(chloromethyl)phenyl]-2-ethoxyiminoacetate |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-13-10(11(14)15)9-6-4-3-5-8(9)7-12/h3-6H,2,7H2,1H3,(H,14,15)/p-1 |
Clave InChI |
UGKYJHSPZNOBQL-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)CCl)C(=O)C#N |
SMILES canónico |
CCON=C(C1=CC=CC=C1CCl)C(=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)

![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)
![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)
